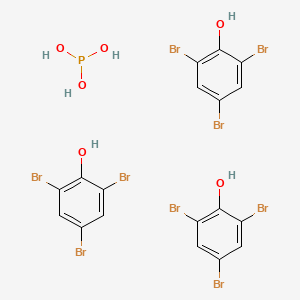

Phosphorous acid;2,4,6-tribromophenol

Description

Properties

CAS No. |

7046-65-3 |

|---|---|

Molecular Formula |

C18H12Br9O6P |

Molecular Weight |

1074.4 g/mol |

IUPAC Name |

phosphorous acid;2,4,6-tribromophenol |

InChI |

InChI=1S/3C6H3Br3O.H3O3P/c3*7-3-1-4(8)6(10)5(9)2-3;1-4(2)3/h3*1-2,10H;1-3H |

InChI Key |

UWYSTVJWOYZSFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)Br.C1=C(C=C(C(=C1Br)O)Br)Br.C1=C(C=C(C(=C1Br)O)Br)Br.OP(O)O |

Origin of Product |

United States |

Preparation Methods

Oxidative Bromination of Phenol

This method employs phenol, hydrobromic acid (HBr), and hydrogen peroxide (H$$2$$O$$2$$) in a water-ethanol solvent system. Key steps include:

- Reaction Conditions :

- Molar ratio: Phenol:HBr:H$$2$$O$$2$$ = 1:2.8–3.5:1.5–4.0

- Solvent: Water or water-ethanol mixture (400–1500 mL per mole of phenol)

- Temperature: 30–110°C

- Reaction time: 0.5–6 hours

Bromate-Hydrobromic Acid Method

A newer approach uses bromate salts (e.g., NaBrO$$_3$$) and HBr in an aqueous system:

- Procedure :

- Phenol and NaBr are dissolved in water.

- Bromate solution and HCl are added dropwise to generate Br$$2$$ in situ.

- Excess Br$$2$$ is quenched with Na$$2$$SO$$3$$.

- Advantages :

Synthesis of Tris(2,4,6-Tribromophenyl) Phosphite

Direct Esterification with Phosphorus Trichloride

The most common method involves reacting 2,4,6-tribromophenol with PCl$$_3$$ in the presence of a base:

Reaction Mechanism :

$$

\text{PCl}3 + 3\,\text{ArOH} \xrightarrow{\text{Base}} \text{P(OAr)}3 + 3\,\text{HCl} \quad (\text{Ar} = 2,4,6\text{-tribromophenyl})

$$Conditions :

Purification :

Transesterification of Trimethyl Phosphite

An alternative route uses trimethyl phosphite and TBP:

$$

\text{P(OCH}3\text{)}3 + 3\,\text{ArOH} \rightarrow \text{P(OAr)}3 + 3\,\text{CH}3\text{OH}

$$

- Advantages :

- Avoids handling corrosive PCl$$_3$$.

- Methanol byproduct is easily removed via distillation.

Data Tables

Table 1: Comparison of 2,4,6-Tribromophenol Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|

| Oxidative Bromination | 89–95 | >99 | High yield, industrial scalability |

| Bromate-HBr | 76–96 | 93–99 | Solvent-free, cost-effective |

Table 2: Conditions for Phosphite Ester Synthesis

| Parameter | Direct Esterification | Transesterification |

|---|---|---|

| Temperature (°C) | 20–30 | 80–120 |

| Pressure (mmHg) | 50–90 | Atmospheric |

| Catalyst | Triethylamine | None |

| Reaction Time (h) | 4.5–5.5 | 12–24 |

Key Considerations

Environmental Impact

- Waste Management : HCl gas must be scrubbed, and brominated byproducts require specialized disposal.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tribromophenol undergoes various chemical reactions, including:

Substitution Reactions: It can react with sodium hydroxide to form the sodium salt, which is used as a fungicide and wood preservative.

Oxidation and Reduction Reactions: The compound can participate in redox reactions due to the presence of bromine atoms.

Common Reagents and Conditions:

Sodium Hydroxide: Used to form the sodium salt of 2,4,6-tribromophenol.

Hydrogen Peroxide and Metal Bromide: Used in the bromination process.

Major Products:

Sodium Salt of 2,4,6-Tribromophenol: Formed when reacted with sodium hydroxide.

2,4,6-Tribromoanisole: A microbial metabolite of 2,4,6-tribromophenol.

Scientific Research Applications

Chemistry: 2,4,6-Tribromophenol is used as an intermediate in the preparation of flame retardants, such as brominated epoxy resins .

Biology and Medicine: The compound is used in the synthesis of Xeroform, a bismuth salt dressing with antiseptic properties .

Industry: It is employed as a fungicide and wood preservative .

Mechanism of Action

The mechanism of action of 2,4,6-tribromophenol involves its interaction with microbial enzymes, leading to the formation of 2,4,6-tribromoanisole, which has a musty odor . The compound’s brominated structure allows it to act as a potent fungicide and preservative.

Comparison with Similar Compounds

Contradictions and Uncertainties

- Natural vs. Anthropogenic Sources : While 2,4,6-TBP is detected in macroalgae (e.g., Ulva lactuca) as a natural product , its widespread detection in industrial effluents suggests anthropogenic dominance in contaminated regions .

- Hydrolysis Rates : Conflicting data exist on hydrolysis kinetics, with SPARC modeling predicting slower degradation than experimental studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.